molecular formula C12H17Cl2N3 B1389996 {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride CAS No. 1185298-14-9

{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride

Cat. No.: B1389996
CAS No.: 1185298-14-9
M. Wt: 274.19 g/mol
InChI Key: XYMDESUQALAEGZ-UHFFFAOYSA-N
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Description

“{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one method involves the cyclization of amido-nitriles, which is reported to proceed via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method uses N-heterocyclic carbenes (NHC) as both ligand and organocatalysts .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They can undergo reactions such as cyclization, tautomerization, and dehydrative cyclization .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” would depend on its exact molecular structure.

Future Directions

Imidazole compounds have a broad range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Therefore, future research in this area is both highly topical and necessary.

Properties

IUPAC Name

4-[2-(1-methylimidazol-2-yl)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10;;/h2-3,5-6,8-9H,4,7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDESUQALAEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 2
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 3
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 4
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 6
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride

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